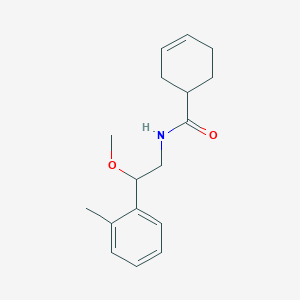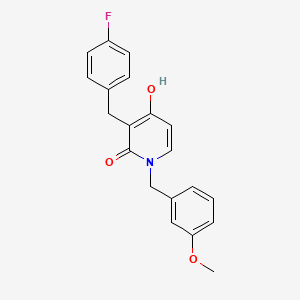
(E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of these reactions, including the reagents and conditions used .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can provide information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties. Techniques such as infrared spectroscopy, UV-Vis spectroscopy, and NMR spectroscopy might be used .Wissenschaftliche Forschungsanwendungen
Polyacrylamide Production and Applications
(E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is closely related to acrylamide, a compound that is extensively used worldwide for synthesizing polyacrylamide. Polyacrylamide finds its applications in soil conditioning, wastewater treatment, and in various industries like cosmetic, paper, and textile. Despite its wide industrial use, the potential exposure to acrylamide has led to extensive studies on its effects in cells, tissues, and humans (Friedman, 2003).
Acrylamide in Food Industry
Acrylamide is not only a synthetic monomer but also a by-product in heat-treated carbohydrate-rich foods. The food industry has been focusing on the occurrence, chemistry, and mitigation of acrylamide, especially because of its potential risks to human health. The understanding of acrylamide's formation through the Maillard reaction has been a significant step forward, although its complete mechanism and reduction strategies in food processing are still areas of active research (Taeymans et al., 2004).
Acrylamide in Baking Products
Being a part of the same chemical family, the application and study of acrylamide in food, especially in bakery products, are relevant. Factors influencing its formation, like the presence of free amino acids and reducing sugars, as well as the processing conditions such as baking time and temperature, have been studied. This knowledge can help in devising strategies to minimize the presence of similar compounds in food products (Keramat et al., 2011).
Coordination Chemistry and Biochemical Interactions
Coordination Chemistry
The coordination chemistry of acrylamide, and potentially its derivatives, has been studied with various transition metals. Understanding the possible modes of coordination can shed light on the reactivity of such compounds and their potential role in biological systems. This is particularly relevant when considering the health effects of related compounds, as their interaction with biologically relevant metal ions can influence their metabolism and toxicity (Girma et al., 2005).
Role in Polymers and Material Science
Polymer-Based Scintillators
In the field of material science, derivatives of acrylamide, particularly those involving phenyl and oxadiazole groups, might find application in the development of plastic scintillators. Such materials are used in various applications, including radiation detection and measurement (Salimgareeva & Kolesov, 2005).
Pharmaceutical and Chemical Applications
Antitubercular Activity
Compounds containing the 1,3,4-oxadiazole moiety have shown significant antitubercular activity against various strains of mycobacteria. The derivatives of acrylamide in this chemical class might present a promising area for the development of new antitubercular drugs (Asif, 2014).
Metal-Ion Sensing Applications
The 1,3,4-oxadiazole scaffold is significant in the field of chemosensors, particularly for metal-ion sensing. These molecules offer high photoluminescent quantum yield, excellent stability, and potential coordination sites, making them suitable for sensing applications. Derivatives of acrylamide containing the 1,3,4-oxadiazole moiety could be explored for their potential in this field (Sharma, Om & Sharma, 2022).
Wirkmechanismus
Action Environment:
Environmental factors (e.g., pH, temperature, humidity) impact its stability, efficacy, and bioavailability. Soil conditions, water quality, and exposure to light affect its persistence in natural ecosystems.
References:
- Controlled hydroxylations of diterpenoids allow for plant chemical defense without autotoxicity (Jiancai Li et al., Science, 2021)
- N-(2,6-Dimethylphenyl)chloroacetamide (Sigma-Aldrich)
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-7-8-13(2)15(11-12)18-22-23-19(25-18)21-17(24)10-9-14-5-3-4-6-16(14)20/h3-11H,1-2H3,(H,21,23,24)/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZNCIRNPQEYPF-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2380036.png)
![Ethyl[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B2380039.png)
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine](/img/structure/B2380043.png)
![N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380044.png)


![5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole](/img/structure/B2380049.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2380051.png)
![N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2380052.png)
![6-Oxa-2-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2380053.png)
![3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide](/img/structure/B2380055.png)
![2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2380058.png)
![7-Pyrrol-1-yl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B2380059.png)